molecular formula C31H50N7O18P3S B1242577 (3R)-3-Isopropenyl-6-oxoheptanoyl-CoA

(3R)-3-Isopropenyl-6-oxoheptanoyl-CoA

Cat. No. B1242577
M. Wt: 933.8 g/mol
InChI Key: VMTHAXKUEKKCEY-PDQACDDGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-3-isopropenyl-6-oxoheptanoyl-CoA is an unsaturated fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxylic acid group of 3-isopropenyl-6-oxoheptanoic acid. It has a role as a mouse metabolite. It is an oxo-fatty acyl-CoA, a branched-chain fatty acyl-CoA and a monounsaturated fatty acyl-CoA. It derives from a heptanoyl-CoA and a (3R)-3-isopropenyl-6-oxoheptanoic acid.

Scientific Research Applications

Application in Microbial Engineering for Chemical Production

Recent studies have shown that (3R)-3-Isopropenyl-6-oxoheptanoyl-CoA plays a role in the microbial synthesis of chemicals. For instance, the production of 3-hydroxypropionic acid (3-HP), a valuable platform chemical, has been achieved in engineered Methylobacterium extorquens and Synechocystis sp. PCC 6803. These microorganisms have been genetically modified to utilize this compound pathways for the efficient synthesis of 3-HP from carbon feedstocks such as methanol and CO2, respectively (Yang et al., 2017); (Wang et al., 2016).

Enzymatic Reactions and Stereochemistry

The study of the stereochemistry of enzymatic reactions involving this compound is essential in understanding its biological functions. For example, the research on enoyl-CoA hydratase reaction has provided insights into the stereospecific elimination of water from 3-hydroxybutyryl-CoA, a reaction that is crucial for various metabolic pathways (Willadsen & Eggerer, 1975).

Ethical Considerations in Animal Research

While not directly related to this compound, it's important to consider the ethical aspects of research involving animals, as these studies often use metabolic pathways including those involving CoA derivatives. The 3Rs (Replacement, Reduction, and Refinement) are guiding principles aimed at minimizing animal use and suffering in research (Strech & Dirnagl, 2019).

Chemical Synthesis and Drug Development

This compound is also relevant in chemical synthesis, particularly in the development of pharmaceuticals. For example, studies have explored its role in the synthesis of HMG-CoA reductase inhibitors, which are important in the treatment of hypercholesterolemia (Takahashi et al., 1995).

properties

Molecular Formula

C31H50N7O18P3S

Molecular Weight

933.8 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3R)-6-oxo-3-prop-1-en-2-ylheptanethioate

InChI

InChI=1S/C31H50N7O18P3S/c1-17(2)19(7-6-18(3)39)12-22(41)60-11-10-33-21(40)8-9-34-29(44)26(43)31(4,5)14-53-59(50,51)56-58(48,49)52-13-20-25(55-57(45,46)47)24(42)30(54-20)38-16-37-23-27(32)35-15-36-28(23)38/h15-16,19-20,24-26,30,42-43H,1,6-14H2,2-5H3,(H,33,40)(H,34,44)(H,48,49)(H,50,51)(H2,32,35,36)(H2,45,46,47)/t19-,20-,24-,25-,26+,30-/m1/s1

InChI Key

VMTHAXKUEKKCEY-PDQACDDGSA-N

Isomeric SMILES

CC(=C)[C@H](CCC(=O)C)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CC(=C)C(CCC(=O)C)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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